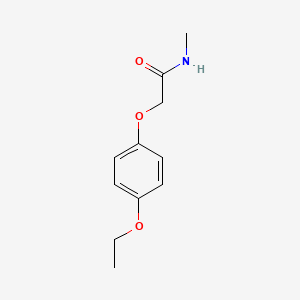
2-(4-ethoxyphenoxy)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenoxy)-N-methylacetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an N-methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-N-methylacetamide typically involves the reaction of 4-ethoxyphenol with chloroacetyl chloride to form 2-(4-ethoxyphenoxy)acetyl chloride. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: 2-(4-ethoxyphenoxy)-N-methylamine.
Substitution: Brominated or nitrated derivatives of the phenoxy ring.
Scientific Research Applications
2-(4-ethoxyphenoxy)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the amide group can form additional hydrogen bonds. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethoxyphenoxy)acetohydrazide
- Ethyl 2-(4-ethoxyphenoxy)acetate
- 2-(4-methoxyphenoxy)-N-methylacetamide
Uniqueness
2-(4-ethoxyphenoxy)-N-methylacetamide is unique due to the presence of both an ethoxy group and an N-methylacetamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(4-ethoxyphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C11H15NO3/c1-3-14-9-4-6-10(7-5-9)15-8-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
OSJZKCNENVDEPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















